molecular formula C12H13NO B2534542 2-Quinolin-8-ylpropan-1-ol CAS No. 2248271-83-0

2-Quinolin-8-ylpropan-1-ol

Cat. No.: B2534542
CAS No.: 2248271-83-0
M. Wt: 187.242
InChI Key: OBKVPTKOJPVZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolin-8-ylpropan-1-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring The compound this compound features a quinoline moiety substituted at the 8-position with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-8-ylpropan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of quinoline derivatives. The process typically starts with the preparation of 8-hydroxyquinoline, which is then subjected to alkylation using propanol derivatives under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolin-8-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Quinolin-8-ylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolin-8-ylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, quinoline-based compounds can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A hydroxylated derivative of quinoline.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinine: A naturally occurring quinoline alkaloid with antimalarial properties.

Uniqueness: 2-Quinolin-8-ylpropan-1-ol is unique due to the presence of the propanol group at the 8-position of the quinoline ring. This structural modification imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-quinolin-8-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVPTKOJPVZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.